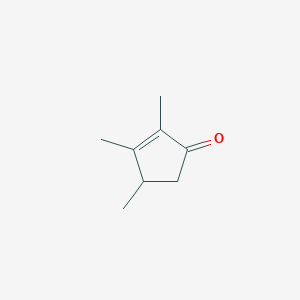

2,3,4-Trimethylcyclopent-2-en-1-one

説明

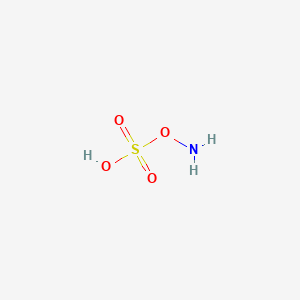

2,3,4-Trimethylcyclopent-2-en-1-one is a chemical compound with the molecular formula C8H12O . It is an intermediate that can be used in various chemical syntheses . It is particularly used for the synthesis of cyclic saturated compounds .

Synthesis Analysis

The synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one can be achieved from [(E)-3-Methyl-2-oxo-3-pentenyl]phosphonic acid dimethyl ester . More details about the synthesis process can be found in the Synthetic Communications journal .Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethylcyclopent-2-en-1-one consists of eight carbon atoms, twelve hydrogen atoms, and one oxygen atom . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis

While specific chemical reactions involving 2,3,4-Trimethylcyclopent-2-en-1-one are not detailed in the search results, it is known that this compound is used as an intermediate in various chemical syntheses .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Trimethylcyclopent-2-en-1-one include a molecular weight of 124.18 . It has a boiling point of 79-80 °C under a pressure of 12 Torr and a density of 0.9414 g/cm3 .科学的研究の応用

Medicine: Antimicrobial and Anti-inflammatory Agent

2,3,4-Trimethylcyclopent-2-en-1-one has potential applications in medicine due to its chemical structure that may allow it to act as an antimicrobial and anti-inflammatory agent. Its reactivity could be harnessed to synthesize new compounds that target pathogenic bacteria or reduce inflammation in the body .

Agriculture: Synthesis of Pheromones

In agriculture, this compound could be used in the synthesis of pheromones for pest control. By integrating it into pest management programs, it could help in developing environmentally friendly pesticides that target specific pests without harming beneficial insects .

Materials Science: Polymer Synthesis

The compound’s reactivity with various chemicals makes it a candidate for polymer synthesis. It could be used to create new types of plastics or resins with unique properties, such as increased heat resistance or improved durability .

Environmental Science: Pollutant Degradation

Research in environmental science could explore the use of 2,3,4-Trimethylcyclopent-2-en-1-one in the degradation of pollutants. Its chemical structure might be effective in breaking down toxic substances in water or soil, aiding in bioremediation efforts .

Food Industry: Flavoring Agent

The compound could have applications in the food industry as a flavoring agent due to its potential to impart unique tastes and aromas. It could be used to enhance the flavor profile of various food products, contributing to the development of new culinary experiences .

Energy Production: Biofuel Component

In the field of energy production, 2,3,4-Trimethylcyclopent-2-en-1-one might be utilized as a component in biofuels. Its structure could be modified to improve the efficiency of biofuel combustion, providing a renewable energy source that is more sustainable than traditional fossil fuels .

特性

IUPAC Name |

2,3,4-trimethylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-5-4-8(9)7(3)6(5)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQNTXCURBPBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021686 | |

| Record name | 2,3,4-Trimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trimethylcyclopent-2-en-1-one | |

CAS RN |

28790-86-5, 86368-24-3 | |

| Record name | 2-Cyclopenten-1-one, 2,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028790865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentenone, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086368243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,3,4-trimethylcyclopent-2-en-1-one production in hemicellulose pyrolysis-liquefaction?

A1: This research [] focuses on utilizing hemicellulose, a major component of plant biomass, as a sustainable source for fuel production. The pyrolysis-liquefaction process breaks down hemicellulose into smaller molecules, including various ketones. 2,3,4-Trimethylcyclopent-2-en-1-one is one such ketone identified in the liquid product. Its presence, along with other ketones, is significant because these compounds can potentially be used as high-octane-value fuels or fuel additives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)